

Biological activity of 2,3-dihydro-1,4-benzodioxine-6-carboxamide derivatives

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Compound of Interest

Compound Name: 2,3-Dihydro-1,4-benzodioxine-6-carboxamide

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An In-Depth Technical Guide to the Biological Activity of **2,3-dihydro-1,4-benzodioxine-6-carboxamide** Derivatives

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the **2,3-dihydro-1,4-benzodioxine-6-carboxamide** scaffold, a core moiety in medicinal chemistry. We will dissect its diverse biological activities, delve into the structure-activity relationships that govern its potency, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for therapeutic innovation.

The 2,3-dihydro-1,4-benzodioxine Scaffold: A Privileged Core

The 2,3-dihydro-1,4-benzodioxine ring system is a prominent structural motif found in numerous biologically active compounds.^[1] Its significance is underscored by its presence in both naturally occurring substances, such as Silybin with its potent antihepatotoxic activity, and clinically approved synthetic drugs like Doxazosin, used for treating hypertension.^{[2][3][4]} The inherent structural rigidity and favorable physicochemical properties of this scaffold make it an excellent starting point for the design of novel therapeutic agents. Derivatives, particularly those featuring a carboxamide group at the 6-position, have demonstrated a remarkable

breadth of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

This guide will focus specifically on these 6-carboxamide derivatives, synthesizing current knowledge to provide a comprehensive technical overview of their therapeutic potential.

Anticancer Activity: Targeting Malignant Proliferation

Several derivatives of the 1,4-benzodioxane scaffold have shown notable potential as anticancer agents.[\[2\]](#)[\[3\]](#) While research on the 6-carboxamide subset is still emerging, related structures have demonstrated significant cytotoxicity. For instance, a tetracyclic pyrido derivative of benzodioxin exhibited potent activity against P388 leukaemia cells with an IC_{50} of 0.11 μM .[\[6\]](#) This highlights the scaffold's capacity to serve as a backbone for potent cytotoxic compounds. The mechanism often involves inducing apoptosis or inhibiting key enzymes involved in cell cycle progression.

Quantitative Data: In Vitro Cytotoxicity

Compound Class	Cell Line	IC_{50} (μM)	Reference
Tetracyclic Pyrido-benzodioxin	P388 Leukaemia	0.11	[6]
1,3-Benzodioxole Methyl Ester	52 Human Tumor Cell Lines	Significant activity at 10^{-7} to 10^{-5} M	[7]
Substituted 1,4-Dioxane Derivative	PC-3 Prostate Cancer	Potent Cytotoxic Effects	[8] [9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

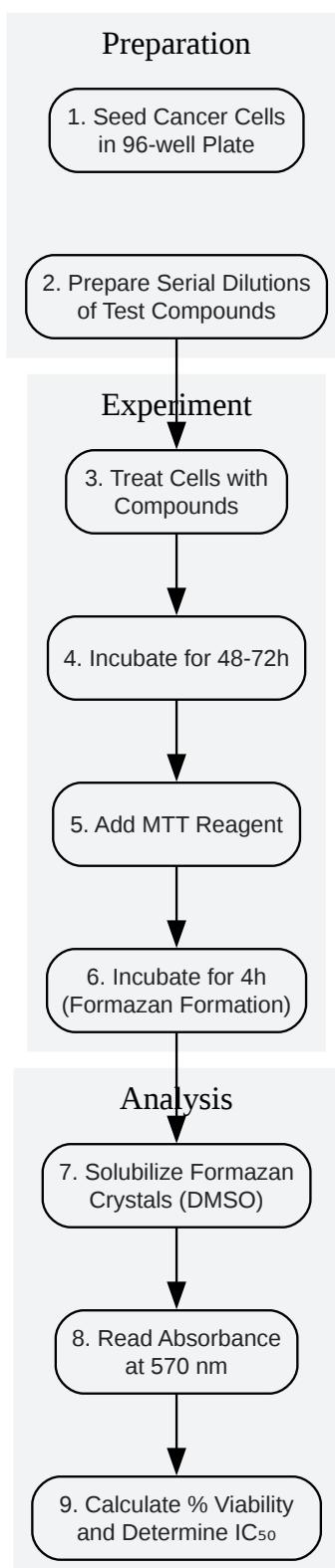
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the dissolved formazan is

directly proportional to the number of living cells.

Step-by-Step Methodology:

- Cell Seeding: Plate cancer cells (e.g., PC-3, P388) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of the **2,3-dihydro-1,4-benzodioxine-6-carboxamide** derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 μ L of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
- Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Cytotoxicity Screening



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Caption: Workflow for MTT Cell Viability Assay.

Antimicrobial Activity: A Novel Approach to Bacterial Inhibition

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Benzodioxane derivatives have shown significant promise in this area, particularly as inhibitors of the bacterial protein FtsZ.^[10] FtsZ is a crucial cytoskeletal protein that forms the Z-ring at the site of cell division, making it an attractive target for new antibiotics.

A series of 1,4-benzodioxane compounds linked to a 2,6-difluorobenzamide moiety have demonstrated potent antibacterial activity against multidrug-resistant *Staphylococcus aureus* (MRSA) and even some Gram-negative strains like *Escherichia coli*.^{[10][11]} Computational studies have elucidated the binding modes of these derivatives within the FtsZ protein, guiding further structure-activity relationship (SAR) studies.^[10]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Compound Type	Target Organism	MIC (µg/mL)	Reference
Oxadiazole-Benzodioxane-Benzamide	MRSA ATCC 43300	0.78 - 1.56	[11]
Cyano-Benzodioxane-Benzamide	MSSA ATCC 29213	0.78	[11]
7-Substituted Benzodioxane-Benzamide	MRSA	Promising Activity	[10]

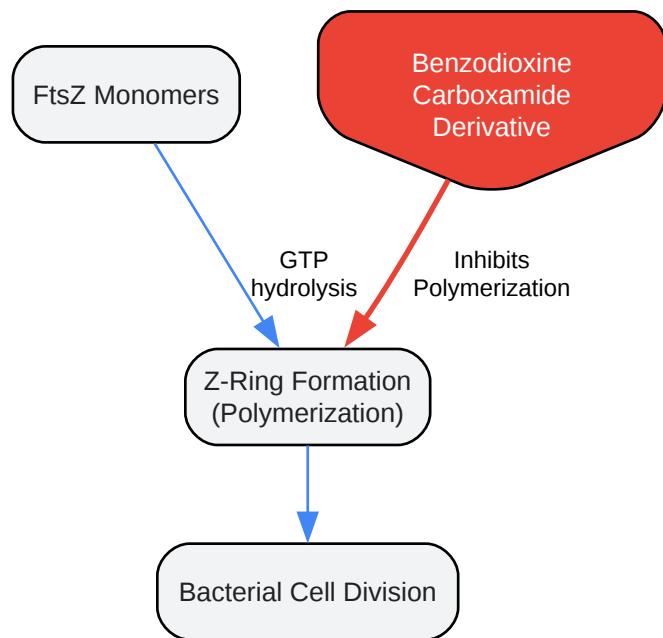
Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

- Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., *S. aureus*) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).
- Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Mechanism of Action: FtsZ Inhibition



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Caption: FtsZ Inhibition by Benzodioxine Derivatives.

Neuroprotective Activity: Modulating Monoamine Oxidase B (MAO-B)

Neurodegenerative disorders such as Parkinson's and Alzheimer's disease represent a significant therapeutic challenge. One promising strategy involves the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.^[5] A series of N-phenyl-2,3-dihydrobenzo[b]^[6]^[12]dioxine-6-carboxamide derivatives have been identified as highly potent and selective inhibitors of human MAO-B (hMAO-B).^[5]

SAR studies revealed that substitutions on the N-phenyl ring are critical for activity. Notably, compound 1I, N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b]^[6]^[12]dioxine-6-carboxamide, emerged as a lead candidate with an IC₅₀ value of 0.0083 μM and over 4800-fold selectivity for hMAO-B over hMAO-A.^[5] This high potency and selectivity suggest a significant potential for these compounds in the management of neurodegenerative diseases.

Quantitative Data: hMAO-B Inhibition

Compound	Substitution on N-phenyl	hMAO-B IC ₅₀ (μM)	Selectivity Index (MAO-A/MAO-B)	Reference
1a	Unsubstituted	7.66	-	[5]
1I	3,4-dichloro	0.0083	> 4819	[5]
Rasagiline	(Positive Control)	0.096	-	[5]
Safinamide	(Positive Control)	0.060	-	[5]

Experimental Protocol: In Vitro MAO-B Inhibition Assay

Principle: This fluorometric assay measures the activity of MAO-B by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate.

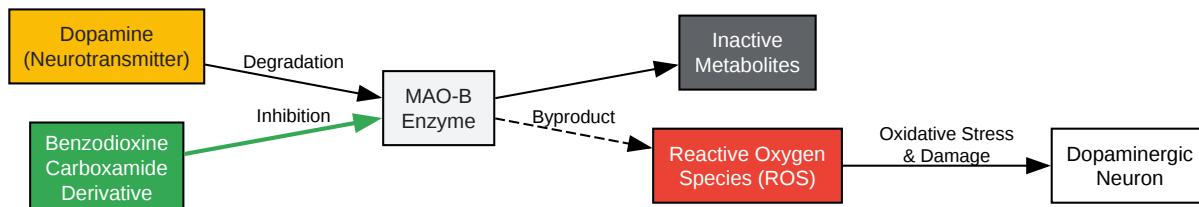
Step-by-Step Methodology:

- **Reagent Preparation:** Prepare solutions of recombinant human MAO-B enzyme, the test compounds (carboxamide derivatives), a suitable substrate (e.g., p-tyramine), and a

detection reagent mix containing horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red).

- Reaction Setup: In a 96-well black plate, add the MAO-B enzyme solution and the test compounds at various concentrations.
- Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and detection reagent mix to each well.
- Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 535 nm, emission at 590 nm) over time using a microplate reader.
- Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC_{50} value. Positive controls like Rasagiline or Safinamide should be run in parallel.^[5]

Signaling Pathway: Dopamine Metabolism and Neuroprotection



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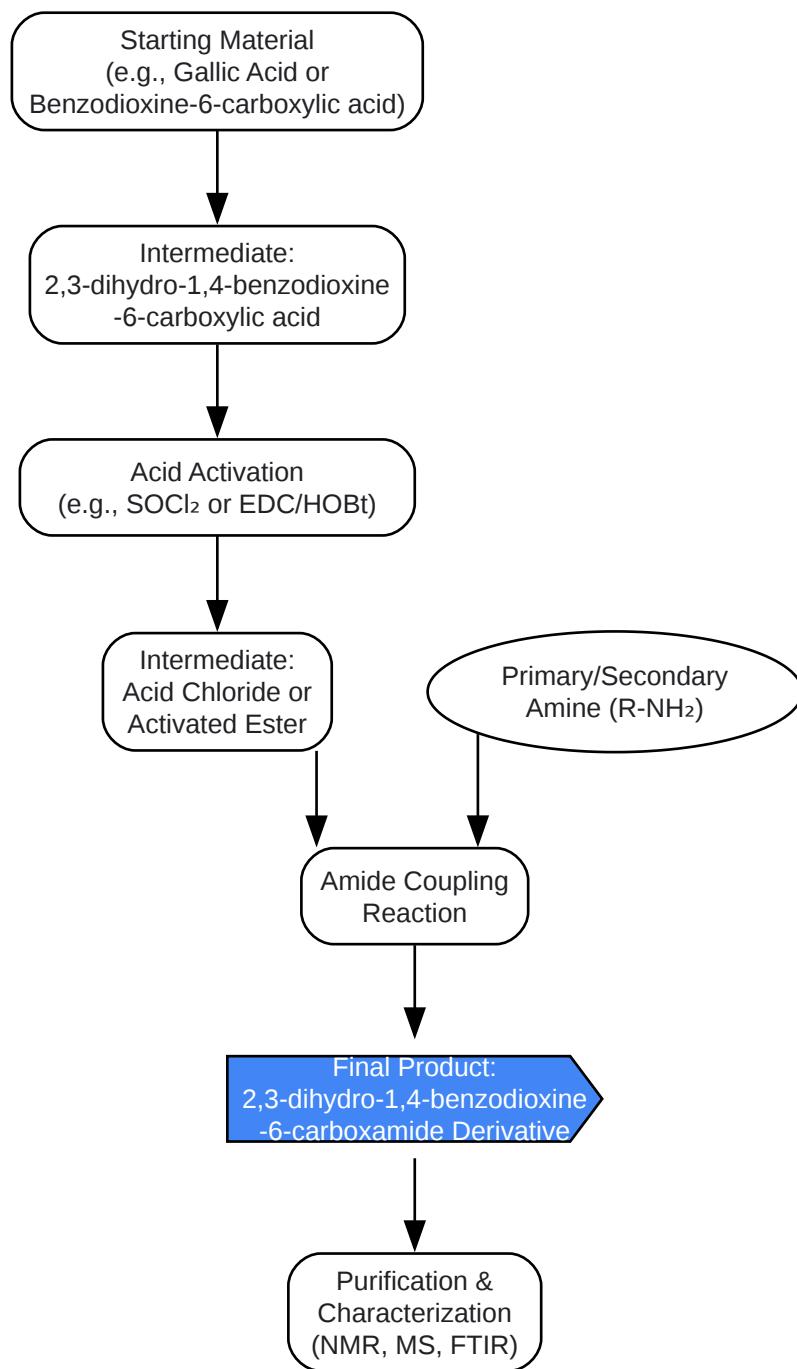
Caption: MAO-B Inhibition Preserves Dopamine Levels.

Synthesis and Characterization: A General Approach

The synthesis of **2,3-dihydro-1,4-benzodioxine-6-carboxamide** derivatives is typically achieved through a multi-step sequence, culminating in a robust amide coupling reaction.

General Synthetic Workflow

A common route starts from commercially available materials like gallic acid or 2,3-dihydrobenzo[6][12]dioxine-6-carboxylic acid.^{[2][3][4]} The key final step involves the formation of the amide bond between the carboxylic acid (or its activated form, like an acid chloride) and a desired amine.

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Caption: General Synthetic Route to Target Derivatives.

The synthesized compounds are rigorously characterized using standard analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy to confirm the presence of the amide C=O and N-H stretches, nuclear magnetic resonance ($^1\text{H-NMR}$ and $^{13}\text{C-NMR}$) to elucidate the

chemical structure, and high-resolution mass spectrometry (ESI-MS) to confirm the molecular weight.[3][4][13]

Conclusion and Future Directions

The **2,3-dihydro-1,4-benzodioxine-6-carboxamide** scaffold is a highly versatile and privileged structure in medicinal chemistry. The derivatives discussed in this guide exhibit a wide array of potent biological activities, including promising anticancer, antimicrobial, and neuroprotective properties. The demonstrated efficacy of these compounds against challenging targets like MRSA (via FtsZ inhibition) and neurodegenerative disease modulators (via highly selective MAO-B inhibition) underscores their significant therapeutic potential.

Future research should focus on expanding the chemical diversity of these derivatives through further SAR studies to optimize potency, selectivity, and pharmacokinetic profiles. In-depth mechanistic studies and evaluation in preclinical in vivo models will be critical next steps in translating the clear potential of this chemical class into novel, clinically effective therapeutic agents.

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